

Xaliproden in ALS: A Technical Guide to the Phase III Clinical Trial Outcomes

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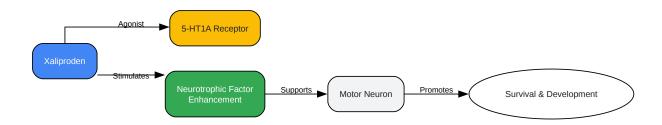
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This technical support center provides researchers, scientists, and drug development professionals with a detailed analysis of the clinical trial data for **Xaliproden** in Amyotrophic Lateral Sclerosis (ALS). The following frequently asked questions (FAQs) and troubleshooting guides address specific issues related to the trial's design, outcomes, and the underlying scientific rationale.

Frequently Asked Questions (FAQs) Q1: What was the proposed mechanism of action for Xaliproden in ALS?

Xaliproden (SR 57746A) is an orally active, non-peptide compound that was investigated for its neurotrophic effects.[1][2][3] Its proposed mechanism of action in ALS was centered on its ability to enhance the activity of neurotrophic factors, which are crucial for the survival and development of motor neurons.[2][4][5] Preclinical studies in a mouse model of progressive motor neuronopathy suggested that **Xaliproden** could delay disease progression and improve survival.[4][5] The compound also exhibits agonistic activity at serotonin 5-HT1A receptors.[3]





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Caption: Proposed neuroprotective mechanism of Xaliproden.

Q2: Why did the Xaliproden Phase III clinical trials in ALS ultimately fail?

The Phase III clinical development program for **Xaliproden** in ALS, which consisted of two large, randomized, double-blind, placebo-controlled studies, failed because it did not meet its primary efficacy endpoints.[1][4][6] The trials were designed to assess whether **Xaliproden**, at doses of 1 mg or 2 mg per day, could slow disease progression in ALS patients.[1]

In Study 1, which evaluated **Xaliproden** as a monotherapy, there was no statistically significant difference between the **Xaliproden** groups and the placebo group for the primary outcome measures.[1] Similarly, Study 2, which assessed **Xaliproden** as an add-on therapy to the approved ALS treatment riluzole, also failed to show a significant benefit for its primary endpoints.[1]

Troubleshooting Guide: Understanding the Phase III Trial Results

Issue: Difficulty interpreting the primary and secondary endpoint data from the Xaliproden Phase III trials.

Solution: The following tables provide a structured summary of the key quantitative data from the two Phase III studies, allowing for a direct comparison of the treatment arms.

Experimental Protocol: Phase III Clinical Trial Design



Two multinational, multicenter, randomized, double-blind, placebo-controlled studies were conducted.[1]

- Study 1 (Monotherapy): 867 patients with clinically probable or definite ALS were randomized to receive placebo, 1 mg **Xaliproden**, or 2 mg **Xaliproden** orally once daily.[1]
- Study 2 (Add-on Therapy): 1,210 patients were randomized to the same treatment arms as Study 1, but all participants also received a background therapy of riluzole (50 mg twice daily).[1]

Primary Endpoints: The two primary endpoints for both studies were:

- Time to death, tracheostomy, or permanent assisted ventilation (DTP).[1]
- Time to a vital capacity (VC) of less than 50% of predicted value or DTP.[1]

Table 1: Summary of Primary Endpoint Results in Study 1 (Monotherapy)

Endpoint	Placebo	1 mg Xaliproden	2 mg Xaliproden	Statistical Significance
Time to DTP	-	-	-	Not Significant
Time to VC <50% or DTP	-	-	-	Not Significant

Data presented qualitatively as specific hazard ratios were not consistently provided in the source material.

Table 2: Summary of Primary Endpoint Results in Study 2 (Add-on to Riluzole)



Endpoint	Placebo + Riluzole	1 mg Xaliproden + Riluzole	2 mg Xaliproden + Riluzole	Statistical Significance
Time to DTP	-	-	-	Not Significant
Time to VC <50% or DTP	-	-	-	Not Significant

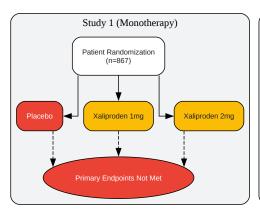
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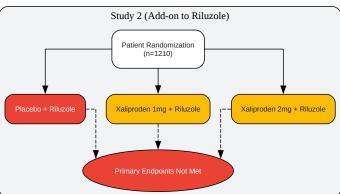
Secondary Endpoints and Trends: While the primary goals were not met, some secondary analyses showed trends that initially suggested a potential, albeit small, effect of **Xaliproden**.

- In Study 1, the 2 mg **Xaliproden** group showed a significant 30% relative risk reduction for the time to vital capacity falling below 50% when analyzed without the composite endpoint of DTP (p=0.009).[1][6]
- In Study 2, there was a non-significant trend favoring the 1 mg Xaliproden group for the time to VC <50% or DTP.[1][6]

Despite these isolated positive signals, the overall results were not robust enough to demonstrate a clinically meaningful benefit, leading to the conclusion that the trials failed.[4]







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